molecular formula C9H23NO7P2 B1593148 Ibandronic Acid-d3 CAS No. 1130899-41-0

Ibandronic Acid-d3

Cat. No. B1593148
CAS RN: 1130899-41-0
M. Wt: 322.25 g/mol
InChI Key: MPBVHIBUJCELCL-BMSJAHLVSA-N
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Description

Ibandronic Acid-d3 is a stable isotope labelled form of Ibandronic Acid . It is a highly potent nitrogen-containing bisphosphonate used for the treatment of osteoporosis . It is also used in pharmaceutical analytical testing .


Synthesis Analysis

Ibandronic Acid-d3 can be synthesized by reacting ibandronic acid with sodium hydroxide, which affords the corresponding monosodium salt . This salt is isolated as a 2-propanol hemisolvate and hemihydrated adduct .


Molecular Structure Analysis

The molecular formula of Ibandronic Acid-d3 is C9H20D3NO7P2 . The molecular weight is 322.25 . The structure of Ibandronic Acid-d3 includes a hydroxy group attached to a phosphono-propyl group, and a pentyl group attached to a trideuteriomethyl group .


Chemical Reactions Analysis

Ibandronic Acid-d3, being a bisphosphonate, has high affinity for bone. When osteoclasts bind to bone, they form podosomes, ring structures of F-actin . Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption .


Physical And Chemical Properties Analysis

Ibandronic Acid-d3 is a white solid . It is slightly soluble in aqueous base, methanol, and water . It has a melting point of over 208°C . It is stored at a temperature of -20°C .

Scientific Research Applications

Treatment of Osteoporosis

Ibandronic Acid-d3 is used in the treatment of osteoporosis . It is effective in increasing bone mineral density and reducing the risk of vertebral fractures . Both oral and parenteral forms of Ibandronic Acid-d3 have been studied for their efficacy, safety, and tolerability .

Prevention of Fragile Fractures

Ibandronic Acid-d3 is also used in the prevention of fragile fractures . A study protocol describes a randomized, active-controlled, non-blind, single-center, phase II trial where sodium ibandronate hydrate (another name for Ibandronic Acid-d3) is administered either orally or intravenously, along with daily oral intake of eldecalcitol .

Post-gastrectomy Condition Management

Patients who undergo gastrectomy for gastric cancer are susceptible to osteoporosis . To prevent a decrease in bone mineral density, an appropriate prophylaxis is considered important to adjust the post-gastrectomy condition . In this context, Ibandronic Acid-d3 is being studied for its potential benefits .

Comparative Studies with Other Bisphosphonates

Ibandronic Acid-d3 has been compared with other bisphosphonates in terms of efficacy . These comparative studies provide insights into the advantages and perspectives of Ibandronic Acid-d3 .

Treatment of Complications of Systemic Osteoporosis

Ibandronic Acid-d3 is used in the complex treatment of systemic osteoporosis and its complications . This includes the management of pain and other symptoms associated with osteoporosis .

Study of Adverse Effects

Research is also conducted to study the adverse effects of Ibandronic Acid-d3. For instance, a case was reported where a woman developed atraumatic femoral neck fracture during treatment with Ibandronic Acid-d3 for osteoporosis .

Mechanism of Action

Target of Action

Ibandronic Acid-d3, a modified version of ibandronic acid, is a highly potent nitrogen-containing bisphosphonate . The primary targets of Ibandronic Acid-d3 are osteoclasts or osteoclast precursors . These cells are responsible for bone resorption, a process that can lead to conditions such as osteoporosis .

Mode of Action

Ibandronic Acid-d3 interacts with its targets, the osteoclasts, by inhibiting their activity . This interaction occurs when bisphosphonates like Ibandronic Acid-d3 are taken into the bone where they bind to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .

Biochemical Pathways

The action of Ibandronic Acid-d3 affects the biochemical pathway of bone resorption. By inhibiting the activity of osteoclasts, Ibandronic Acid-d3 decreases the rate of bone resorption, leading to an indirect increase in bone mineral density . This helps to restore the balance between bone formation and resorption, which is often disrupted in conditions like osteoporosis .

Pharmacokinetics

The terminal volume of distribution is 90 L, and 40% to 50% of circulating Ibandronic Acid-d3 binds to bone . The elimination half-life of Ibandronic Acid-d3 can be up to 157 hours .

Result of Action

The molecular and cellular effects of Ibandronic Acid-d3’s action include a decrease in the rate of bone resorption and an increase in bone mineral density . This results in stronger bones and a reduced risk of fractures, which is particularly beneficial in the treatment and prevention of osteoporosis .

Action Environment

The action, efficacy, and stability of Ibandronic Acid-d3 can be influenced by various environmental factors. For instance, the bioavailability of Ibandronic Acid-d3 can be affected by the patient’s renal function, with patients having a creatinine clearance of 40 to 70 mL/minute having a 55% higher area under the curve (AUC), and patients with a creatinine clearance of 30 mL/minute having more than a 2-fold increase in exposure . Additionally, age-related changes in renal function may alter the elimination of Ibandronic Acid-d3 in elderly patients .

Safety and Hazards

Ibandronic Acid-d3 may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of Ibandronic Acid-d3 .

Future Directions

Ibandronic Acid-d3, being a bisphosphonate, is used in the prevention and treatment of osteoporosis and metastasis-associated skeletal fractures in people with cancer . It may also be used to treat hypercalcemia (elevated blood calcium levels) . Future research may focus on improving the safety profile and exploring new therapeutic applications .

properties

IUPAC Name

[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBVHIBUJCELCL-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCCC)CCC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649399
Record name {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1130899-41-0
Record name {1-Hydroxy-3-[(~2~H_3_)methyl(pentyl)amino]propane-1,1-diyl}bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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